molecular formula C17H13NO3 B3824301 3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol

3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol

Cat. No.: B3824301
M. Wt: 279.29 g/mol
InChI Key: JVYUBGNSKNNIJM-UHFFFAOYSA-N
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Description

3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol is a heterocyclic compound that features both isoquinoline and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol typically involves the reaction of isoquinoline derivatives with benzodioxin precursors. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as dichlorobenzene and DMF, with heating for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or benzodioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms allow the compound to selectively bind to metal ions or anions, resulting in a measurable fluorescent signal.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol is unique due to its dual isoquinoline and benzodioxin structure, which imparts distinct chemical and physical properties. This dual structure enhances its potential as a versatile building block in synthetic chemistry and its effectiveness as a chemosensor .

Properties

IUPAC Name

3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-9-12-5-1-2-6-13(12)10-18-16/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYUBGNSKNNIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4C=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Reactant of Route 2
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Reactant of Route 3
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Reactant of Route 4
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Reactant of Route 5
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Reactant of Route 6
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol

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